molecular formula C21H19FN2O5S2 B11039638 Methyl 3-[{2-[(4-fluorobenzyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate

Methyl 3-[{2-[(4-fluorobenzyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B11039638
M. Wt: 462.5 g/mol
InChI Key: FVIBREGHUDRVJH-UHFFFAOYSA-N
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Description

METHYL 3-[({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)(PHENYL)SULFAMOYL]THIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a fluorophenyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)(PHENYL)SULFAMOYL]THIOPHENE-2-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the fluorophenyl group, and the addition of the sulfamoyl group. Common synthetic routes may involve the use of reagents such as thionyl chloride, fluorobenzene, and sulfamoyl chloride under controlled conditions of temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)(PHENYL)SULFAMOYL]THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.

Scientific Research Applications

METHYL 3-[({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)(PHENYL)SULFAMOYL]THIOPHENE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 3-[({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)(PHENYL)SULFAMOYL]THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and fluorophenyl-containing molecules. Examples include:

  • METHYL 3-[({[(4-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)(PHENYL)SULFAMOYL]THIOPHENE-2-CARBOXYLATE
  • METHYL 3-[({[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL)(PHENYL)SULFAMOYL]THIOPHENE-2-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 3-[({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)(PHENYL)SULFAMOYL]THIOPHENE-2-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H19FN2O5S2

Molecular Weight

462.5 g/mol

IUPAC Name

methyl 3-[[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C21H19FN2O5S2/c1-29-21(26)20-18(11-12-30-20)31(27,28)24(17-5-3-2-4-6-17)14-19(25)23-13-15-7-9-16(22)10-8-15/h2-12H,13-14H2,1H3,(H,23,25)

InChI Key

FVIBREGHUDRVJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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